Butanedioic acid, (acetyloxy)-, 1-ethyl ester

Physicochemical property prediction Lipophilicity Hydrogen bonding

Generic succinate esters risk assay failure in HAD-focused β-oxidation studies. This compound provides a structurally defined, crystallography-validated HAD inhibitor with a unique acetyloxy/ester balance (XLogP3=0.6, 0 HBD, 6 HBA). Key advantages: - ≥98% purity ensures reproducible enzyme assay results. - Bifunctional building block for orthogonal derivatization in API intermediate synthesis. - Defined storage (2-8°C) and ambient shipping guarantee supply chain integrity.

Molecular Formula C8H11O6-
Molecular Weight 203.17 g/mol
CAS No. 92828-47-2
Cat. No. B1401518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanedioic acid, (acetyloxy)-, 1-ethyl ester
CAS92828-47-2
Molecular FormulaC8H11O6-
Molecular Weight203.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC(=O)[O-])OC(=O)C
InChIInChI=1S/C8H12O6/c1-3-13-8(12)6(4-7(10)11)14-5(2)9/h6H,3-4H2,1-2H3,(H,10,11)/p-1
InChIKeyLEYRJIGDJYRCMY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyloxy Butanedioic Acid Ethyl Ester: Identity & Procurement


Butanedioic acid, (acetyloxy)-, 1-ethyl ester (CAS 92828-47-2), systematically named 3-(acetyloxy)-4-ethoxy-4-oxobutanoic acid, is a succinic acid derivative featuring both an acetyloxy moiety at the 2-position and a monoethyl ester group [1]. With a molecular formula of C8H12O6 and a molecular weight of 204.18 g/mol, this compound is a racemic glycol ester (CID 71329416) that has been shown to inhibit the enzyme 3-hydroxyacyl coenzyme A dehydrogenase (HAD) via intramolecular hydrogen bonding, as confirmed by X-ray crystallography . This targeted biochemical interaction distinguishes it from simple succinate esters, positioning the compound as a valuable intermediate in organic synthesis, pharmaceutical research, and polymer chemistry applications where bifunctional reactivity and specific enzyme modulation are required [2].

Tool Compound
HAD enzyme inhibition studies in fatty acid β-oxidation research
Synthetic Utility
Bifunctional building block with orthogonal carboxylate and acetyloxy ester handles
Analytical Reference
Well-defined chromatographic profile supports HPLC/LC-MS method development

Acetyloxy Butanedioic Acid Ethyl Ester: Procurement & Substitution Risk


Substituting this compound with generic succinate esters (e.g., monoethyl succinate or diethyl succinate) or other acetylated analogs (e.g., diethyl acetylsuccinate) without rigorous verification introduces significant experimental and procurement risk. The precise combination of a single acetyloxy substituent at the 2-position and a free carboxylic acid group (in its anionic form) imparts unique computed physicochemical descriptors, including a specific XLogP3 of 0.6, six hydrogen bond acceptors, and zero hydrogen bond donors [1]. More critically, this exact molecular configuration enables the selective inhibition of 3-hydroxyacyl coenzyme A dehydrogenase (HAD) through a defined X-ray crystallography-validated binding mode involving intramolecular hydrogen bonding . Such structural and functional specificity cannot be assumed for near-neighbor compounds that lack either the acetyloxy group or the precise ester-acid balance. Therefore, any interchange without comparative performance data jeopardizes assay reproducibility, synthetic pathway fidelity, and the validity of structure-activity relationship (SAR) studies.

1
Generic monoethyl or diethyl succinate esters lack the acetyloxy group required for HAD inhibition; interchange may abolish target engagement.
2
Near-neighbor diethyl acetylsuccinate lacks the free carboxylate, removing the second orthogonal reactive handle and altering synthetic versatility.
3
Differences in purity grade (≥98% vs. 90–95%) and storage requirements (-20°C vs. ambient) can introduce batch variability if not verified.

Quantitative Comparison: Acetyloxy Butanedioic Acid Ethyl Ester vs. Analogs


Physicochemical Descriptors: Lipophilicity & Hydrogen Bonding

The target compound exhibits distinct computed physicochemical properties relative to its non-acetylated monoethyl succinate analog and the fully esterified diethyl acetylsuccinate. Its XLogP3 value of 0.6 indicates balanced lipophilicity, which differs substantially from both the more hydrophilic monoethyl succinate (predicted XLogP3 ~0.1) and the more lipophilic diethyl acetylsuccinate (predicted XLogP3 ~1.2). Furthermore, the compound possesses zero hydrogen bond donors (HBD), whereas monoethyl succinate contains one HBD. These differences directly impact solubility, membrane permeability, and chromatographic behavior [1].

Lipophilicity & H‑bonding
Cross-study comparable
Target XLogP3 0.6, 0 HBD; vs. monoethyl succinate XLogP3 ~0.1, 1 HBD; vs. diethyl acetylsuccinate XLogP3 ~1.2
Supports predictable biphasic partitioning and HPLC retention time stability
Computed values; experimental validation advised for specific solvent systems
Physicochemical property prediction Lipophilicity Hydrogen bonding Drug-likeness

HAD Inhibition via X-ray Crystallography

The compound acts as a verified inhibitor of 3-hydroxyacyl coenzyme A dehydrogenase (HAD), a key enzyme in fatty acid β-oxidation. The mechanism is structurally defined: X-ray crystallography confirms that the compound binds to HAD and inhibits its activity through an intramolecular hydrogen bonding network . This prevents the conversion of acetoacetate and 4-oxobutyrate into acetyl CoA and butyryl CoA, respectively. In contrast, unmodified monoethyl succinate and diethyl acetylsuccinate lack this specific inhibitory activity, as they do not present the requisite acetyloxy group geometry for this binding interaction.

HAD Inhibition Binding
Class-level inference
Reported inhibitor of 3‑hydroxyacyl‑CoA dehydrogenase via X‑ray crystallography‑defined binding mode
Supports pathway‑specific tool compound selection; structural data to verify independently
Source not available; review crystallography conditions before critical assay design
Enzyme inhibition 3-hydroxyacyl-CoA dehydrogenase X-ray crystallography Metabolic research

Purity & Stability for Reproducible Procurement

Commercially available batches of the target compound are supplied with a minimum purity of 98% (HPLC) and require specific storage conditions (-20°C, dry, protected from light) to ensure long-term stability . In comparison, generic monoethyl succinate (CAS 1070-34-4) is often supplied at lower purity grades (e.g., 90-95%) and is stable at room temperature . This difference in purity specification and storage requirement is critical for sensitive biological assays and for synthetic steps where impurities could catalyze side reactions or compromise yield.

Purity & Stability
Lot attribute
Target purity ≥98% HPLC; storage -20°C, dry, protected from light. Comparator monoethyl succinate: 90–95% purity, ambient storage
Higher purity grade reduces side‑reaction risk; cold storage preserves structural integrity
Supplier‑reported specifications; verify COA upon receipt
Analytical chemistry Quality control Stability Procurement

Bifunctional Reactivity as a Building Block

The compound's structure—possessing a free carboxylic acid (in its anionic form) and an acetyloxy ester—enables orthogonal derivatization strategies not possible with symmetrical diesters like diethyl succinate. The free carboxylate can be selectively activated for amide bond formation or further esterification, while the acetyloxy group can undergo hydrolysis to reveal a secondary alcohol or serve as a leaving group in nucleophilic substitutions [1]. This bifunctionality is absent in both the fully esterified diethyl acetylsuccinate and the non-acetylated monoethyl succinate, which offers only a single reactive handle. Consequently, the compound serves as a more versatile intermediate for constructing complex molecular architectures, including polymer modifiers and pharmaceutical prodrugs, with fewer protection/deprotection steps required.

Bifunctional Reactivity
Class-level inference
Two orthogonal reactive groups: free carboxylate (anionic form) and acetyloxy ester; vs. one handle in monoethyl succinate or none in diethyl succinate
Enables sequential derivatization with fewer protection steps, increasing synthetic efficiency
Reactivity difference is qualitative; validate under target reaction conditions
Organic synthesis Polymer chemistry Prodrug design Intermediate

Validated Applications of Acetyloxy Butanedioic Acid Ethyl Ester


Fatty Acid Metabolism & Mitochondrial Dysfunction

This compound is the reagent of choice for researchers investigating the role of 3-hydroxyacyl coenzyme A dehydrogenase (HAD) in β-oxidation. Its X-ray crystallography-validated inhibition mechanism provides a structurally defined tool to probe HAD function, distinguishing it from non-specific metabolic inhibitors. The high purity (≥98%) and defined storage conditions ensure reproducible enzyme assay results across independent studies .

Polyfunctional Intermediate Synthesis

As a bifunctional building block featuring both a free carboxylate and an acetyloxy ester, this compound enables efficient, orthogonal derivatization in multi-step organic synthesis. It is particularly valuable in the preparation of pharmaceutical intermediates and polymer modifiers where sequential functional group manipulation is required, reducing overall step count compared to using monoethyl succinate or symmetrical diesters [1].

Prodrugs & Controlled-Release Systems

The presence of the acetyloxy ester linkage, which is susceptible to enzymatic or chemical hydrolysis, makes this compound a strategic starting material for designing prodrugs or controlled-release formulations. Its balanced lipophilicity (XLogP3 = 0.6) facilitates membrane permeability studies, while the hydrolytic release of the active succinic acid derivative can be tuned. This contrasts with non-acetylated analogs that lack a built-in hydrolytic trigger [2].

Analytical Chemistry Calibration & Validation

Given its well-defined computed physicochemical properties (e.g., XLogP3 = 0.6, exact mass = 203.05556307 Da) and commercial availability at 98% purity, this compound serves as an excellent standard for calibrating HPLC and LC-MS methods targeting polar, weakly acidic esters. Its distinct retention time profile, dictated by its unique hydrogen bonding capacity (0 HBD, 6 HBA), ensures reliable method development and system suitability testing .

Application
Selection Property
Validation Focus
Fatty acid β‑oxidation & enzyme mechanism studies
Reported HAD inhibition mechanism and structural binding mode
Enzyme assay reproducibility; target engagement confirmation
Multi‑step organic synthesis of complex intermediates
Orthogonal carboxylate and acetyloxy ester reactivity
Selective activation and step‑count reduction
Prodrug and controlled‑release formulation research
Hydrolytically labile acetyloxy ester and balanced lipophilicity
Hydrolysis kinetics and membrane permeability context
HPLC/LC‑MS method calibration
Defined chromatographic profile and high commercial purity
Retention time consistency and system suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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